tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate
Overview
Description
Tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate has shown potential applications in various scientific research areas. It has been used as a building block in the synthesis of novel compounds with potential biological activities. The compound has been reported to have inhibitory effects on the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been used as a starting material for the synthesis of fluorescent probes for bioimaging applications.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate in lab experiments is its easy synthesis method. The compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity, which should be taken into consideration when handling and using it in lab experiments.
Future Directions
There are several future directions for research on tert-butyl [2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]carbamate. One area of research could be the development of novel compounds based on this compound with potential biological activities. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in bioimaging and drug delivery could be explored further.
properties
IUPAC Name |
tert-butyl N-[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-9-10(2)22-12-11(9)13(19)18(8-17-12)7-6-16-14(20)21-15(3,4)5/h8H,6-7H2,1-5H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMADPSWUKPQUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCNC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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